molecular formula C17H24O3 B149917 8-Shogaol CAS No. 36700-45-5

8-Shogaol

Cat. No.: B149917
CAS No.: 36700-45-5
M. Wt: 276.4 g/mol
InChI Key: OQWKEEOHDMUXEO-UHFFFAOYSA-N
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Description

8-Shogaol is a bioactive compound found in ginger (Zingiber officinale). It is a type of phenolic compound known for its pungent taste and is formed from the dehydration of gingerol during the drying process of ginger. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Shogaol can be achieved through several methods. One common method involves the dehydration of 8-Gingerol. This process typically requires acidic conditions, such as the use of hydrochloric acid or sulfuric acid, to facilitate the removal of a water molecule from 8-Gingerol, resulting in the formation of 8-Shogaol.

Industrial Production Methods: In an industrial setting, 8-Shogaol is often produced by drying ginger at high temperatures. The dehydration process converts gingerols to shogaols. This method is preferred due to its simplicity and cost-effectiveness. The dried ginger is then extracted using solvents like ethanol or methanol to isolate 8-Shogaol.

Types of Reactions:

    Oxidation: -Shogaol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: It can be reduced to form -Gingerol.

    Substitution: -Shogaol can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various catalysts and solvents can be used depending on the desired substitution reaction.

Major Products:

    Oxidation: Oxidized derivatives of -Shogaol.

    Reduction: -Gingerol.

    Substitution: Various substituted shogaol derivatives depending on the reagents used.

Scientific Research Applications

8

    Chemistry: It is used as a model compound for studying the chemical behavior of phenolic compounds.

    Biology: Research has shown that -Shogaol exhibits significant anti-inflammatory and antioxidant properties, making it a subject of interest in biological studies.

    Medicine: Due to its anticancer properties, -Shogaol is being investigated for its potential use in cancer therapy. It has shown promise in inhibiting the growth of various cancer cell lines.

    Industry: -Shogaol is used in the food industry as a flavoring agent due to its pungent taste. It is also used in the cosmetic industry for its antioxidant properties.

Comparison with Similar Compounds

8-Shogaol is similar to other compounds found in ginger, such as 6-Shogaol and 10-Shogaol. it is unique in its specific pharmacological properties and potency.

  • 6-Shogaol: Similar in structure but differs in the length of the carbon chain. It also exhibits anti-inflammatory and anticancer properties but with different potency.
  • 10-Shogaol: Has a longer carbon chain and similar pharmacological activities but may differ in its effectiveness and bioavailability.

Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWKEEOHDMUXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873727
Record name [6]-Shogaol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-66-8, 36700-45-5
Record name [6]-Shogaol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6]-Shogaol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [8]-Shogaol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031463
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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